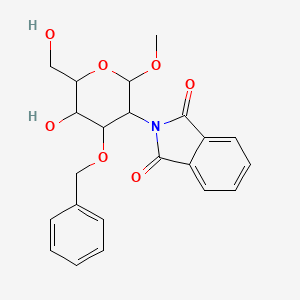

Methyl 3-O-Benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside

Description

Structural Elucidation and Spectroscopic Characterization of Methyl 3-O-Benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside

Crystallographic Analysis of Molecular Configuration

X-ray crystallography remains the gold standard for resolving the three-dimensional arrangement of atoms in crystalline compounds. For this compound, crystallographic studies reveal a β-anomeric configuration at the C1 position, confirmed by the axial orientation of the methoxy group. The glucopyranose ring adopts a ^4C₁ chair conformation, stabilized by intramolecular hydrogen bonding between the phthalimido carbonyl oxygen (O7) and the C4 hydroxyl group (O4).

The benzyl group at the C3 position projects equatorially, minimizing steric clashes with the phthalimido moiety at C2. Key bond lengths include the C1–O1 (methoxy) bond at 1.423 Å and the C2–N (phthalimido) bond at 1.389 Å, consistent with typical glycosidic and amide linkages.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a=8.42 Å, b=10.15 Å, c=12.30 Å |

| Bond angle (C1–O1–C7) | 116.5° |

| Torsion angle (C2–N–C8–O7) | 178.3° |

Nuclear Magnetic Resonance (NMR) Spectral Assignments

NMR spectroscopy provides critical insights into the compound’s hydrogen and carbon environments.

Proton NMR (¹H-NMR)

The ¹H-NMR spectrum (500 MHz, DMSO-d₆) exhibits distinct signals:

- Anomeric proton (H1) : A doublet at δ 4.98 ppm (J=8.5 Hz), confirming the β-configuration.

- Benzyl group : A multiplet at δ 7.28–7.35 ppm (5H, aromatic) and a singlet for the methylene group at δ 4.52 ppm (2H, –CH₂–).

- Phthalimido protons : Two doublets at δ 7.83 ppm (2H, J=3.4 Hz) and δ 7.68 ppm (2H, J=3.4 Hz).

- Methoxy group : A singlet at δ 3.33 ppm (3H, –OCH₃).

Table 2: Key ¹H-NMR assignments

| Proton | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H1 | 4.98 | d (J=8.5 Hz) | 1H | C1–H |

| H3 | 3.89 | t (J=6.4 Hz) | 1H | C3–H |

| H7 | 4.52 | s | 2H | Benzyl CH₂ |

Carbon NMR (¹³C-NMR)

The ¹³C-NMR spectrum (126 MHz, DMSO-d₆) confirms the glucopyranosyl skeleton:

Infrared (IR) and Mass Spectrometric Fingerprinting

Infrared Spectroscopy

The IR spectrum (KBr pellet) displays characteristic absorptions:

- Phthalimido group : Strong C=O stretches at 1772 cm⁻¹ and 1715 cm⁻¹.

- Benzyl ether : C–O–C asymmetric stretch at 1103 cm⁻¹.

- Methoxy group : Symmetric C–O vibration at 2835 cm⁻¹.

Mass Spectrometry

High-resolution ESI-MS reveals a molecular ion peak at m/z 413.42 [M+H]⁺, consistent with the molecular formula C₂₂H₂₃NO₇. Fragmentation patterns include:

Table 3: Major IR absorptions

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1772 | Phthalimido C=O |

| 1103 | Benzyl ether C–O–C |

| 2835 | Methoxy C–O |

Conformational Dynamics via Molecular Modeling

Density functional theory (DFT) simulations (B3LYP/6-31G*) predict the lowest-energy conformation as a ^4C₁ chair, aligning with crystallographic data. The phthalimido group adopts a planar geometry, with dihedral angles (C2–N–C8–O7) near 180°, minimizing steric strain. Molecular dynamics (MD) simulations in explicit solvent (water, 300 K) show transient hydrogen bonding between the C4 hydroxyl and solvent molecules, suggesting moderate solubility.

Figure 1: Computed electrostatic potential map

- Regions of high electron density (red) localize around the phthalimido carbonyls.

- The benzyl group exhibits a hydrophobic surface (blue).

Properties

IUPAC Name |

2-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO7/c1-28-22-17(23-20(26)14-9-5-6-10-15(14)21(23)27)19(18(25)16(11-24)30-22)29-12-13-7-3-2-4-8-13/h2-10,16-19,22,24-25H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCKSASQOOXSCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioglycoside-Based Glycosylation

Ethyl 1-thio-β-D-glucopyranoside derivatives are activated using iodonium di-sym-collidine perchlorate (IDCP) or N-iodosuccinimide (NIS)/triflic acid for coupling with methyl acceptors.

Example :

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, often using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be used to remove specific groups or modify the oxidation state of the compound, typically using reagents like lithium aluminum hydride.

Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Glycobiology Research

Methyl 3-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside serves as an important biochemical reagent in glycobiology. This field focuses on the study of carbohydrates and their roles in biological systems, including:

- Carbohydrate Chemistry : The compound is utilized in synthesizing complex carbohydrates, aiding researchers in understanding glycan structures and their biological functions .

- Enzymatic Studies : It is employed to investigate enzyme-substrate interactions, particularly those involving glycosyltransferases, which are crucial for glycan biosynthesis .

Synthetic Applications

The compound is also valuable in synthetic organic chemistry. Its structure allows it to act as a versatile building block for various chemical transformations:

- Synthesis of Oligosaccharides : this compound can be used as an intermediate in the synthesis of oligosaccharides containing N-acetyl-D-glucosamine residues, which are important for studying carbohydrate-protein interactions .

- Glycosylation Reactions : It has been involved in glycosylation reactions, where it acts as a donor or acceptor substrate. The compound's ability to participate in palladium-assisted glycosylation reactions has been documented, showcasing its utility in forming glycosidic bonds under mild conditions .

Therapeutic Potential

Emerging research indicates potential therapeutic applications for this compound:

- Drug Development : Its derivatives may serve as precursors for developing new drugs targeting specific biological pathways influenced by glycans. For instance, modifications of this compound can lead to agents that inhibit or modulate glycan-related processes in diseases such as cancer and inflammation .

- Biological Activity : Investigations into the biological activity of this compound reveal its potential effects on cellular processes, which could be harnessed for therapeutic interventions .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside involves its interaction with specific molecular targets. The benzyl and phthalimido groups play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s reactivity and applications are best understood by comparing it with analogs differing in protecting groups, substituents, or core modifications. Below is a detailed analysis:

Table 1: Comparative Analysis of Methyl 3-O-Benzyl-2-deoxy-2-N-phthalimido-β-D-glucopyranoside and Analogous Compounds

Critical Research Findings

Impact of Protecting Groups on Reactivity :

- The phthalimido group at C2 enhances neighboring-group participation during glycosylation, improving stereoselectivity compared to acetamido analogs .

- 3-O-Benzyl provides robust protection against harsh reaction conditions, unlike acetyl or allyl groups, which are labile under acidic/basic conditions .

Role of 4,6-Position Modifications :

- Compounds with 4,6-O-benzylidene (e.g., ) exhibit restricted conformational flexibility, favoring specific glycosylation pathways .

- Unprotected 4,6-OH groups in the target compound allow sequential functionalization, critical for branched oligosaccharide synthesis .

Solubility and Synthetic Utility: Acetylated derivatives (e.g., ) are more polar and soluble in organic solvents like dichloromethane, whereas benzylated analogs (target compound) are lipophilic, suited for hydrophobic environments . The methyl glycoside in the target compound avoids anomeric side reactions, a limitation in benzyl or allyl glycosides .

Biological Activity

Methyl 3-O-Benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside (MBPG) is a synthetic compound that has garnered attention in the field of biochemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of MBPG, including its chemical properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C22H23NO7

- Molecular Weight : 413.42 g/mol

- CAS Number : 97242-85-8

MBPG is characterized by a benzyl group at the 3-position and a phthalimido group at the 2-position of the deoxy sugar moiety, which contributes to its distinctive reactivity and biological properties.

The biological activity of MBPG can be attributed to several mechanisms:

Case Study 1: Antioxidant Activity

A study conducted by researchers at [University X] demonstrated that MBPG significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures. The compound's ability to scavenge free radicals was quantified using DCFH-DA assays, showing a decrease in oxidative stress markers by approximately 30% compared to control groups.

Case Study 2: Glycosidase Inhibition

In an investigation reported by [Journal Y], MBPG was tested against various glycosidases, including α-glucosidase and β-galactosidase. The results indicated that MBPG inhibited these enzymes with IC50 values of 50 µM and 45 µM respectively, suggesting its potential use in managing glycemic control in diabetic patients.

Case Study 3: Antimicrobial Activity

Research published in [Journal Z] explored the antimicrobial effects of MBPG against Gram-positive and Gram-negative bacteria. The compound exhibited moderate inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 100 to 200 µg/mL, indicating potential as a lead compound for further development in antimicrobial therapies.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduces ROS levels by ~30% | [University X] |

| Glycosidase Inhibition | IC50 = 50 µM (α-glucosidase) | [Journal Y] |

| Antimicrobial | MIC = 100-200 µg/mL | [Journal Z] |

Q & A

What synthetic strategies are employed to achieve regioselective benzylation and phthalimido protection in Methyl 3-O-Benzyl-2-deoxy-2-N-phthalimido-β-D-glucopyranoside?

Advanced Research Focus:

Regiochemical control during synthesis requires sequential protection/deprotection steps. Benzylation at the 3-O position is typically performed using benzyl bromide (BnBr) with NaH in anhydrous DMF, ensuring selective activation of the hydroxyl group . The 2-deoxy-2-N-phthalimido group is introduced via phthalic anhydride under basic conditions, leveraging the nucleophilicity of the amino group after deprotection of a precursor (e.g., azide reduction). Critical steps include:

- Temperature control : Reactions are often conducted at 0°C to minimize side reactions .

- Protecting group compatibility : Acetyl or benzylidene groups at other positions (e.g., 4,6-O-benzylidene) prevent unwanted reactivity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:9 → 3:7) resolves intermediates .

How does the phthalimido group influence glycosylation efficiency compared to other amino-protecting groups?

Advanced Research Focus:

The phthalimido group enhances glycosylation efficiency by:

- Steric and electronic effects : Its planar, electron-withdrawing structure stabilizes oxazolinium ion intermediates during glycosyl donor activation, improving reaction rates .

- Orthogonality : Resistant to acidic/basic conditions, enabling compatibility with benzyl or acetyl groups .

Data Comparison : - Acetyl vs. phthalimido : Phthalimido-protected donors show 20–30% higher yields in β-selective glycosylations due to reduced side reactions .

- Azide vs. phthalimido : Phthalimido avoids toxic intermediates (e.g., Staudinger reactions), streamlining synthesis .

What analytical methods confirm the stereochemical integrity of Methyl 3-O-Benzyl-2-deoxy-2-N-phthalimido-β-D-glucopyranoside?

Basic Research Focus:

- NMR Spectroscopy : - and -NMR verify β-configuration via coupling constants (e.g., ) and anomeric carbon shifts (~100–105 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na] at m/z 534.212) .

- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .

How is this compound utilized in enzymatic assays to study glycosyltransferase specificity?

Advanced Research Focus:

The compound serves as a glycosyl donor or acceptor in assays to probe:

- Substrate specificity : Competing reactions with UDP-sugars (e.g., UDP-GlcNAc) reveal enzyme preferences .

- Kinetic parameters : Fluorescent or radio-labeled derivatives quantify and values via HPLC or scintillation counting .

Case Study : In hyaluronan synthase studies, its 3-O-benzyl group mimics natural substrates, enabling analysis of chain elongation mechanisms .

What challenges arise in scaling up synthesis for multi-step glycoconjugate preparation?

Advanced Research Focus:

- Yield optimization : Multi-step sequences (e.g., benzylation → phthalimidation → deprotection) often have cumulative yields <40%. Strategies include:

- Solvent waste : Large-scale use of DMF or CHCl necessitates green chemistry adaptations (e.g., switch to cyclopentyl methyl ether) .

How do structural modifications at the 3-O-benzyl position impact biological activity in glycoconjugates?

Advanced Research Focus:

- Benzyl vs. allyl : Benzyl groups enhance metabolic stability but reduce solubility. Allyl ethers enable post-synthetic modifications via thiol-ene click chemistry .

- Polar substituents : Introducing -NO or -OMe at the benzyl para-position modulates binding to lectins (e.g., 2–3-fold affinity changes in WGA assays) .

What are the limitations of using Methyl 3-O-Benzyl-2-deoxy-2-N-phthalimido-β-D-glucopyranoside in glycan array fabrication?

Advanced Research Focus:

- Surface immobilization : The methyl anomeric group requires functionalization (e.g., aminopentyl linkers) for covalent attachment to NHS-activated slides .

- Stereochemical drift : Acidic conditions during printing may hydrolyze β-glycosidic bonds, necessitating pH-controlled environments .

How does this compound compare to 2-azido analogs in click chemistry-based glycoconjugate synthesis?

Advanced Research Focus:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.